Acetophenone, 4'-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio-
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Overview
Description
Acetophenone, 4’-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio- is a complex organic compound that belongs to the class of acetophenones This compound is characterized by the presence of a bromo-substituted acetophenone moiety linked to a benzodioxole and s-triazole ring system through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio- typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the acetophenone ring.
Formation of Benzodioxole: Synthesis of the benzodioxole ring, often through cyclization reactions.
Triazole Formation: Construction of the s-triazole ring via cycloaddition reactions.
Thioether Linkage: Coupling of the bromoacetophenone with the benzodioxole-triazole intermediate through a thioether bond.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 4’-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the bromo position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups at the bromo position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Acetophenone, 4’-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetophenone derivatives: Compounds with similar acetophenone structures but different substituents.
Benzodioxole derivatives: Compounds containing the benzodioxole ring system.
Triazole derivatives: Compounds with the triazole ring structure.
Uniqueness
The uniqueness of Acetophenone, 4’-bromo-2-(5-(1,3-benzodioxol-5-yl)-s-triazol-3-yl)thio- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
140406-05-9 |
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Molecular Formula |
C17H12BrN3O3S |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C17H12BrN3O3S/c18-12-4-1-10(2-5-12)13(22)8-25-17-19-16(20-21-17)11-3-6-14-15(7-11)24-9-23-14/h1-7H,8-9H2,(H,19,20,21) |
InChI Key |
KUWGBBQEDGIHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NN3)SCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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